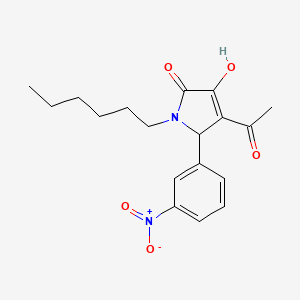![molecular formula C22H27NO3 B4955603 ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate](/img/structure/B4955603.png)
ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate is a chemical compound that has been used in various scientific research studies. It is a piperidine derivative that has shown potential in the field of medicinal chemistry. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
The mechanism of action of ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate is not fully understood. However, it has been suggested that the compound acts on different molecular targets in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to modulate the activity of different neurotransmitter systems, including the serotonin and dopamine systems.
Biochemical and Physiological Effects:
Ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate has been shown to have different biochemical and physiological effects. It has been demonstrated to have anti-inflammatory and analgesic effects in different animal models. The compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. In addition, the compound has been shown to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
Ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has shown potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to its use in lab experiments. The compound has not been extensively studied in humans, and its safety profile is not well understood. In addition, the compound may have limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for the study of ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate. One direction is to further investigate its mechanism of action and molecular targets. This will provide a better understanding of the compound's biochemical and physiological effects. Another direction is to study the safety and toxicity profile of the compound in humans. This will provide valuable information for the development of potential therapeutic agents. Finally, future studies could investigate the potential of the compound as a treatment for specific diseases, such as cancer and neurological disorders.
Conclusion:
In conclusion, ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate is a chemical compound that has shown potential in the field of medicinal chemistry. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. Ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, and it has also been investigated for its potential in the treatment of neurological disorders and as an antidepressant. While the compound has several advantages for lab experiments, there are also limitations to its use, and further research is needed to fully understand its potential as a therapeutic agent.
合成法
Ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate can be synthesized using different methods. One of the commonly used methods involves the reaction of 3-(benzyloxy)benzaldehyde with piperidine and ethyl chloroformate in the presence of a base. The reaction leads to the formation of the desired compound. Other methods include the use of different starting materials and reaction conditions.
科学的研究の応用
Ethyl 1-[3-(benzyloxy)benzyl]-4-piperidinecarboxylate has been used in various scientific research studies. It has shown potential as a therapeutic agent for the treatment of different diseases. The compound has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been investigated for its potential in the treatment of neurological disorders and as an antidepressant.
特性
IUPAC Name |
ethyl 1-[(3-phenylmethoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-2-25-22(24)20-11-13-23(14-12-20)16-19-9-6-10-21(15-19)26-17-18-7-4-3-5-8-18/h3-10,15,20H,2,11-14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHCXTFKWFNLJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-chlorophenyl)acetyl]glycyl-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4955523.png)
![2-(4-chlorophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4955529.png)

![N,N-diethyl-2-[2-(3-methoxyphenoxy)ethoxy]ethanamine](/img/structure/B4955542.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4955545.png)
![3-[5-(1-adamantyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4955553.png)


![5'-acetyl-2'-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4955573.png)
![N-(4-phenoxyphenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4955575.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4955582.png)

![methyl 2-[(3,5-dimethoxybenzoyl)amino]-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4955618.png)
![N-[4-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)phenyl]acetamide](/img/structure/B4955621.png)